![molecular formula C17H14ClN3O3S B2516359 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 392241-88-2](/img/structure/B2516359.png)
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
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Description
“N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazole sulfonamides . This class of compounds is known for their wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . The structure also includes a 4-chlorophenyl group and a 2,4-dimethoxybenzamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The compound’s reactivity is likely influenced by the electron-withdrawing chloro group on the phenyl ring and the electron-donating methoxy groups on the benzamide group.Scientific Research Applications
Antiviral Activity
This compound has been synthesized and tested for its antiviral activity . The bioassay tests showed that certain derivatives of this compound possessed anti-tobacco mosaic virus activity . This suggests that it could be used in the development of new antiviral drugs.
Antitubercular Activity
The compound has also been synthesized and tested against three Mycobacterium tuberculosis cell lines . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This indicates that the compound and its derivatives could be potential candidates for the development of novel antitubercular agents .
Anticancer Activity
A novel series of derivatives of this compound has been prepared and their molecular docking study of anticancer activity has been reported . This suggests that the compound could have potential applications in cancer treatment.
Antifungal Activity
Sulfonamide derivatives, which include this compound, have been reported to possess antifungal properties . This suggests that it could be used in the development of new antifungal drugs .
Herbicidal Properties
Sulfonamide derivatives, which include this compound, have also been reported to possess herbicidal properties . This suggests that it could be used in the development of new herbicides .
Antibacterial Properties
Certain 1,3,4-thiadiazoles, which include this compound, have often displayed antibacterial properties . This suggests that it could be used in the development of new antibacterial drugs .
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-12-7-8-13(14(9-12)24-2)15(22)19-17-21-20-16(25-17)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEVZGXUZPIBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
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